Methyl 5-[3-(2-methoxyphenyl)butanoylamino]pyridine-2-carboxylate
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Overview
Description
Methyl 5-[3-(2-methoxyphenyl)butanoylamino]pyridine-2-carboxylate is a synthetic organic compound that belongs to the class of pyridine carboxylates. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a butanoylamino group, and a pyridine carboxylate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[3-(2-methoxyphenyl)butanoylamino]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 2-methoxyphenylbutanoic acid. This intermediate is then reacted with 5-amino-2-methylpyridine-2-carboxylate under specific conditions to form the desired compound.
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Preparation of 2-methoxyphenylbutanoic acid
Reagents: 2-methoxybenzene, butanoic acid, catalyst (e.g., sulfuric acid).
Conditions: Reflux in an organic solvent such as toluene.
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Formation of this compound
Reagents: 2-methoxyphenylbutanoic acid, 5-amino-2-methylpyridine-2-carboxylate, coupling agent (e.g., EDCI), base (e.g., triethylamine).
Conditions: Room temperature, inert atmosphere (e.g., nitrogen).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[3-(2-methoxyphenyl)butanoylamino]pyridine-2-carboxylate can undergo various chemical reactions, including:
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Oxidation: : The methoxyphenyl group can be oxidized to form corresponding quinones.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, controlled temperature.
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Reduction: : The carbonyl group in the butanoylamino moiety can be reduced to alcohols.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Anhydrous conditions, low temperature.
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Substitution: : The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the type of substitution (e.g., halogenation, alkylation).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Methyl 5-[3-(2-methoxyphenyl)butanoylamino]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-[3-(2-methoxyphenyl)butanoylamino]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Methyl 5-[3-(2-methoxyphenyl)butanoylamino]pyridine-2-carboxylate can be compared with other similar compounds such as:
Methyl 5-[3-(2-hydroxyphenyl)butanoylamino]pyridine-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 5-[3-(2-chlorophenyl)butanoylamino]pyridine-2-carboxylate: Contains a chlorophenyl group instead of a methoxyphenyl group.
Methyl 5-[3-(2-nitrophenyl)butanoylamino]pyridine-2-carboxylate: Features a nitrophenyl group, which may confer different reactivity and biological activity.
Properties
IUPAC Name |
methyl 5-[3-(2-methoxyphenyl)butanoylamino]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(14-6-4-5-7-16(14)23-2)10-17(21)20-13-8-9-15(19-11-13)18(22)24-3/h4-9,11-12H,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVPOECLJAMOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CN=C(C=C1)C(=O)OC)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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